Bistratamide B
Overview
Description
Prostaglandin B2 is a member of the prostaglandin family, which are bioactive lipid compounds derived from arachidonic acid. Prostaglandins play crucial roles in various physiological processes, including inflammation, vasodilation, and inhibition of platelet aggregation . Prostaglandin B2 is known for its involvement in regulating smooth muscle contraction and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin B2 can be synthesized through a chemoenzymatic approach. This method involves the use of biocatalysts to achieve stereoselective oxidation and reduction reactions. For example, a Baeyer–Villiger monooxygenase-catalyzed oxidation and a ketoreductase-catalyzed reduction are key steps in the synthesis . The process typically involves multiple steps, including regioselective p-phenylbenzoylation and copper(II)-catalyzed transformations .
Industrial Production Methods: Industrial production of prostaglandins, including Prostaglandin B2, often relies on scalable chemoenzymatic synthesis methods. These methods are designed to be cost-effective and efficient, allowing for the production of prostaglandins on a large scale . The use of common intermediates, such as bromohydrin, facilitates the synthesis of various prostaglandins through nickel-catalyzed cross-couplings and Wittig reactions .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase is used for stereoselective oxidation.
Reduction: Ketoreductase is employed for diastereoselective reduction.
Substitution: Copper(II)-catalyzed regioselective p-phenylbenzoylation is a common substitution reaction.
Major Products: The major products formed from these reactions include various stereoisomers of prostaglandins, which have distinct biological activities and therapeutic potentials .
Scientific Research Applications
Prostaglandin B2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of prostaglandins.
Biology: Prostaglandin B2 plays a role in regulating smooth muscle contraction and inflammation.
Industry: Prostaglandin B2 is used in the development of prostaglandin analogs for pharmaceutical applications.
Mechanism of Action
Prostaglandin B2 exerts its effects through binding to specific G-protein-coupled receptors on the surface of target cells. This binding activates intracellular signaling pathways that regulate various physiological processes, including inflammation, vasodilation, and smooth muscle contraction . The molecular targets and pathways involved in its mechanism of action include the cyclooxygenase pathway and the activation of specific prostanoid receptors .
Comparison with Similar Compounds
Prostaglandin E2 (PGE2): Known for its role in inflammation and pain regulation.
Prostaglandin F2α (PGF2α): Involved in smooth muscle contraction and reproductive processes.
Prostaglandin I2 (PGI2): Acts as a vasodilator and inhibitor of platelet aggregation.
Uniqueness of Prostaglandin B2: Prostaglandin B2 is unique in its specific role in regulating smooth muscle contraction and its potential therapeutic applications in treating related disorders. Unlike other prostaglandins, Prostaglandin B2 has distinct structural features that contribute to its specific biological activities .
Properties
IUPAC Name |
18-benzyl-7,11-dimethyl-4-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),19(22)-tetraene-2,9,16-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O4S2/c1-13(2)20-25-33-21(15(4)37-25)24(36)28-14(3)26-30-18(11-38-26)22(34)29-17(10-16-8-6-5-7-9-16)27-31-19(12-39-27)23(35)32-20/h5-9,12-15,17-18,20-21H,10-11H2,1-4H3,(H,28,36)(H,29,34)(H,32,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLJUCBNCZSZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120881-21-2 | |
Record name | Bistratamide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120881212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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